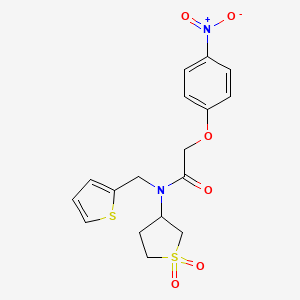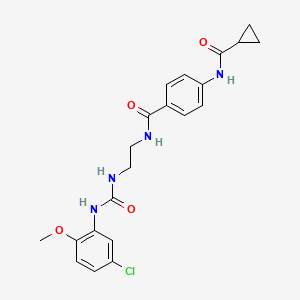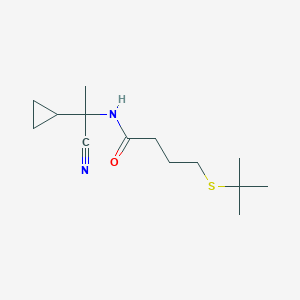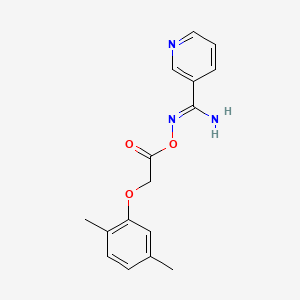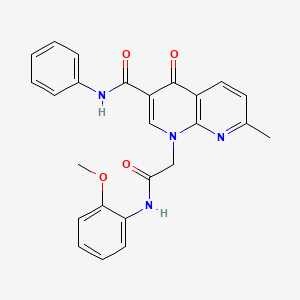
1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis can often be optimized by adjusting various factors such as the choice of solvent, temperature, and catalyst .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can be done by reacting the compound with various reagents and studying the products formed .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Novel Annulated Products and Heterocyclic Systems
Research by Deady and Devine (2006) revealed the creation of novel heterocyclic systems through the reaction of a similar compound, 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide. These reactions led to the synthesis of new compounds with pyrrole-type reactivity, contributing significantly to the field of heterocyclic chemistry (Deady & Devine, 2006).
Antibacterial Activity
Egawa et al. (1984) synthesized a series of compounds similar to the one , showing significant antibacterial activity. These compounds, including pyridonecarboxylic acids, displayed enhanced in vitro and in vivo antibacterial properties, suggesting potential applications in developing new antibacterial agents (Egawa et al., 1984).
Synthesis of Chiral Carboxamides with Antimicrobial Properties
A study by Khalifa et al. (2016) focused on synthesizing chiral linear carboxamides with incorporated peptide linkage, showing antimicrobial properties. These compounds, derived from naphthyridine structures, represent a significant advancement in developing new antimicrobial agents (Khalifa et al., 2016).
Anti-Inflammatory and Anticancer Potential
Madaan et al. (2013) discovered that certain naphthyridine derivatives, including compounds similar to the one of interest, demonstrated potent anti-inflammatory activity and potential anticancer properties. This research opens up possibilities for developing these compounds as dual-purpose therapeutic agents (Madaan et al., 2013).
Gastric Antisecretory Properties
Research by Santilli et al. (1987) explored the gastric antisecretory properties of naphthyridine derivatives. This research is crucial for developing new treatments for gastric disorders, as some compounds showed more potency than existing drugs like cimetidine (Santilli et al., 1987).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(2-methoxyanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-16-12-13-18-23(31)19(25(32)27-17-8-4-3-5-9-17)14-29(24(18)26-16)15-22(30)28-20-10-6-7-11-21(20)33-2/h3-14H,15H2,1-2H3,(H,27,32)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMKTRHPFDCZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3OC)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)
![2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2626153.png)
![tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate](/img/structure/B2626157.png)

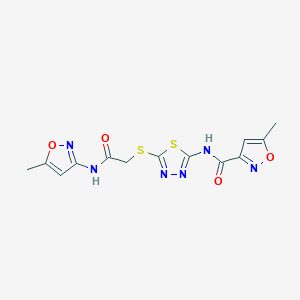
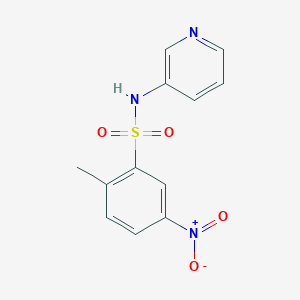
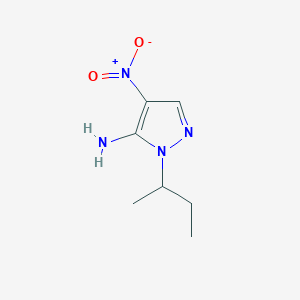
![1-(3,5-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2626162.png)
